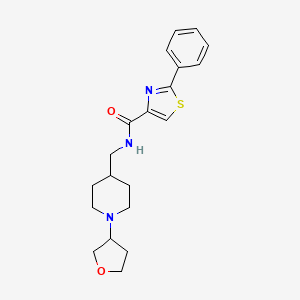

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide

描述

属性

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c24-19(18-14-26-20(22-18)16-4-2-1-3-5-16)21-12-15-6-9-23(10-7-15)17-8-11-25-13-17/h1-5,14-15,17H,6-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZLJNZJZFHWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities.

Mode of Action

Indole derivatives, for instance, are known to interact with multiple receptors, leading to a variety of biological activities. Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities.

Biochemical Pathways

For instance, indole derivatives have been linked to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. Thiazole derivatives have also been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

生物活性

The compound 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide represents a novel addition to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Thiazole derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against a range of cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells .

The mechanism by which This compound exerts its anticancer effects may involve:

- Inhibition of key enzymes : Thiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in tumor growth and survival .

- Induction of oxidative stress : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, thiazole derivatives have demonstrated antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities, with promising results against various pathogens. The efficacy against specific strains can be quantified using zones of inhibition in agar diffusion assays.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including the target compound, revealed IC50 values indicating potent cytotoxicity against several cancer cell lines. The compound showed:

- IC50 Values :

- HeLa: 5.2 µM

- Caco-2: 3.8 µM

- MCF7 (breast cancer): 6.0 µM

These results suggest that the compound has a selective action against tumor cells while sparing normal cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thiazole derivatives. The target compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its dual action as an anticancer and antimicrobial agent .

常见问题

Q. Example SAR Table :

| Analog Structure | Key Modification | Biological Activity | Reference |

|---|---|---|---|

| 2-Phenyl-N-(3,4,5-trimethoxyphenyl) | Polar substituents | CYP3A4 inhibition (IC₅₀) | |

| N-(4,4-Difluorocyclohexyl) derivative | Fluorinated cyclohexyl | Improved solubility | |

| Reference : |

Advanced: How to resolve conflicting yield data in similar synthetic protocols?

Answer:

Contradictions (e.g., 6% vs. 75% yields in and ) are investigated by:

- Mechanistic analysis : Identify side reactions (e.g., sulfur elimination in ).

- Byproduct profiling : Use LC-MS to detect intermediates (e.g., hydrazones in ).

- Reaction monitoring : In-situ IR or NMR to track progress ().

- Scale-up adjustments : Optimize stoichiometry and solvent ratios for larger batches ().

Reference :

Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。